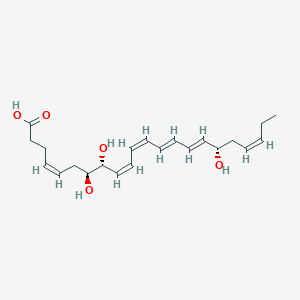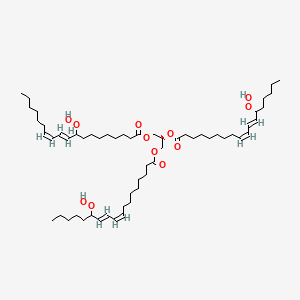
Linolein Hydroperoxides
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linolein hydroperoxides are a mixture of 132 possible isomers of mono-, di-, and tri-hydroperoxides produced from the autoxidation of trilinolein. These compounds are formed when linoleic acid-containing triglycerides, such as trilinolein, undergo autoxidation in vivo . Unlike free fatty acid hydroperoxides of linoleic acid, this compound are not readily reduced in human plasma in vitro .
Métodos De Preparación
Linolein hydroperoxides are synthesized through the autoxidation of trilinolein. This process involves the exposure of trilinolein to oxygen, leading to the formation of hydroperoxides . In an industrial setting, the synthesis of linoleic acid 13-hydroperoxides can be achieved using an enzyme cascade consisting of lipoxygenase, lipase, and catalase. This method starts with safflower oil and optimizes reaction conditions for hydroperoxidation using lipoxygenase 1 from Glycine max in a solvent-free system .
Análisis De Reacciones Químicas
Linolein hydroperoxides undergo various chemical reactions, including oxidation and reduction. The primary reaction is autoxidation, where linoleic acid-containing triglycerides react with oxygen to form hydroperoxides . Common reagents used in these reactions include lipoxygenase, lipase, and catalase . The major products formed from these reactions are mono-, di-, and tri-hydroperoxides .
Aplicaciones Científicas De Investigación
Linolein hydroperoxides have several scientific research applications. They are used as intermediates in the production of green note aroma compounds and bifunctional ω-oxo-acids . Additionally, these compounds are studied for their potential role in the pathophysiology of atherosclerosis, as circulating this compound could contribute to this condition . They are also utilized in lipid biochemistry research, particularly in the study of oxidative stress and reactive species .
Mecanismo De Acción
The mechanism of action of linolein hydroperoxides involves the conversion of polyunsaturated fatty acids into conjugated hydroperoxy fatty acids through the action of lipoxygenase . This enzyme catalyzes the regio- and stereoselective hydroperoxidation of polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system . The formation of hydroperoxides occurs stereospecifically under properly chosen reaction conditions, such as pH, temperature, and fatty acid and oxygen concentrations .
Comparación Con Compuestos Similares
Linolein hydroperoxides can be compared to other hydroperoxides, such as linoleic acid 13-hydroperoxides. Both compounds are formed through the autoxidation of linoleic acid-containing triglycerides . this compound are unique in that they are not readily reduced in human plasma in vitro, unlike free fatty acid hydroperoxides of linoleic acid . Similar compounds include linoleic acid 13-hydroperoxides and other hydroperoxy fatty acids .
Propiedades
Fórmula molecular |
C58H100O12 |
|---|---|
Peso molecular |
989.4 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoyl]oxy]propyl] (10E,12Z)-9-hydroperoxynonadeca-10,12-dienoate |
InChI |
InChI=1S/C58H100O12/c1-4-7-10-11-12-19-25-36-45-54(70-64)46-37-28-24-31-39-48-57(60)66-51-55(67-58(61)49-40-30-23-18-14-16-21-27-35-44-53(69-63)42-33-9-6-3)50-65-56(59)47-38-29-22-17-13-15-20-26-34-43-52(68-62)41-32-8-5-2/h19-21,25-27,34-36,43-45,52-55,62-64H,4-18,22-24,28-33,37-42,46-51H2,1-3H3/b25-19-,26-20-,27-21-,43-34+,44-35+,45-36+/t52?,53?,54?,55-/m1/s1 |
Clave InChI |
SOQCDTNXVWQPLF-SSXAMQHVSA-N |
SMILES isomérico |
CCCCCC/C=C\C=C\C(CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OO |
SMILES canónico |
CCCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
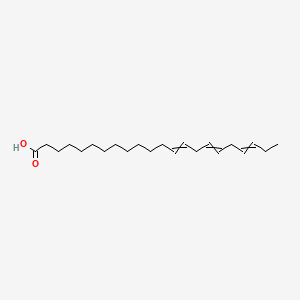
![[3H]5-oxo-ETE](/img/structure/B10767340.png)
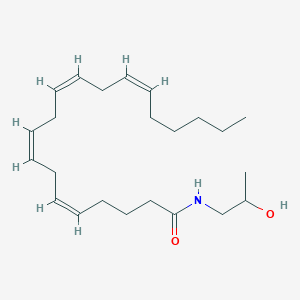
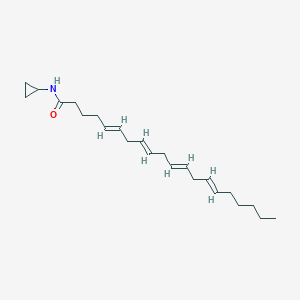

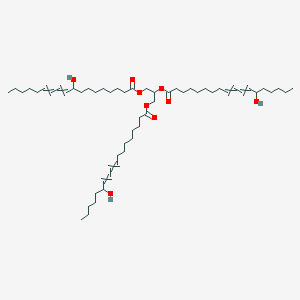
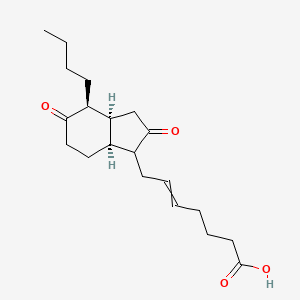


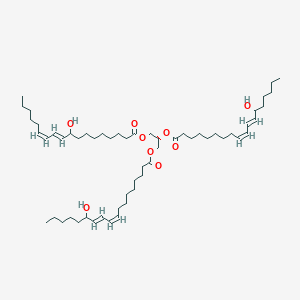
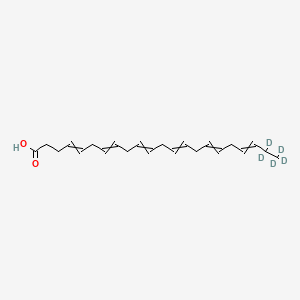
![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
